Isotopic Purity and Mass Difference vs. Unlabeled Analyte for Reliable Quantification
The dual labeling with 13C6 and 15N2 provides a mass difference of +8 Da relative to the unlabeled BITC-Lys (m/z 296 → m/z 304 for the [M+H]+ ion), ensuring baseline mass spectrometric separation from the analyte's natural isotopic envelope. This is a key differentiator from internal standards labeled with fewer heavy atoms (e.g., a single 13C or 15N), which may experience isotopic overlap or cross-talk, leading to quantification inaccuracies [1]. The compound's molecular formula (C8¹³C6H21N¹⁵N2O2S) and exact mass (303.34 g/mol) are well-characterized, confirming the incorporation of all 8 specified heavy atoms .
| Evidence Dimension | Mass Shift Relative to Unlabeled Analyte (BITC-Lys) |
|---|---|
| Target Compound Data | +8 Da (m/z 304.17 vs 296.14 for [M+H]+) |
| Comparator Or Baseline | Hypothetical single-label analog (e.g., 13C1- or 15N1-BITC-Lys) would provide a +1 Da mass shift, risking isotopic overlap with the analyte's natural M+1 isotopic peak. |
| Quantified Difference | The +8 Da mass shift ensures complete separation of the internal standard's MS signal from the analyte's isotopic envelope, whereas a +1 Da shift would overlap with the natural ~15-20% M+1 peak of the analyte at this molecular weight, causing significant interference. |
| Conditions | ESI-MS analysis of BITC-Lys in positive ion mode, calculated from molecular formulas C14H21N3O2S (unlabeled) and C8¹³C6H21N¹⁵N2O2S (labeled). |
Why This Matters
This ensures accurate and interference-free quantification of low-abundance BITC-Lys adducts in complex biological matrices, a critical requirement for biomarker validation and epidemiological studies.
- [1] Kumar A, Sabbioni G. New biomarkers for monitoring the levels of isothiocyanates in humans. Chem Res Toxicol. 2010 Apr 19;23(4):756-65. doi: 10.1021/tx900393t. PMID: 20131755. View Source
